

The Preclinical Pharmacokinetic Profile of Lazertinib: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Lazertinib

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Introduction

Lazertinib (YH25448, Leclaza®) is a third-generation, oral, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that potently and selectively targets both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile suggests a favorable therapeutic window with potentially reduced side effects compared to earlier-generation EGFR-TKIs.

Understanding the pharmacokinetic (PK) properties of **lazertinib** in preclinical animal models is crucial for predicting its behavior in humans and for designing effective clinical trials. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for **lazertinib** in animal studies, details relevant experimental methodologies, and visualizes key pathways and processes.

Core Pharmacokinetic Parameters in Animal Models

While extensive quantitative pharmacokinetic data from in vivo animal studies of **lazertinib** are not widely available in the public domain, preclinical studies in rats and dogs were foundational in determining the starting dose for first-in-human clinical trials.[3] The following tables summarize the available data on **lazertinib**'s distribution and efficacy in various animal models.

Table 1: Brain Penetration of **Lazertinib** in Animal Models

Animal Model	Parameter	Value	Reference
Mouse	Kp,uu,brain (Unbound brain-to-plasma partition coefficient)	0.29	[4]
Rat	Kp,uu,brain (Unbound brain-to-plasma partition coefficient)	0.087	[4]
Cynomolgus Macaque	KP (Brain-to-plasma partition coefficient)	0.97	[4]

Table 2: In Vivo Efficacy of **Lazertinib** in Mouse Xenograft Models

Model	Treatment	Tumor Growth Suppression	Reference
H1975 (L858R/T790M) Xenograft	3 mg/kg, once daily for 13 days	86.85%	[4]
YHIM-1009 (exon19del) Xenograft	25 mg/kg, once daily for 20 days	87.5%	[4]
H1975 Tumor-bearing Mice	10 mg/kg, once daily	Near-complete tumor regression (90%)	[2]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Based on human studies, which can provide insights into the expected profile in animal models, **lazertinib** is orally administered.[1] Following a single oral dose of radiolabeled **lazertinib** in humans, approximately 86% of the dose was recovered in feces (<5% as unchanged drug) and 4% in urine (<0.2% as unchanged drug), indicating that fecal excretion is the primary route of elimination.[5]

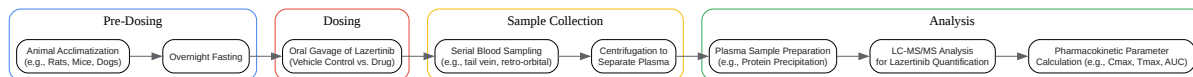
In vitro studies have shown that **lazertinib** is primarily metabolized by glutathione (GSH) conjugation, mediated by glutathione S-transferase M1 (GSTM1), with a minor contribution from cytochrome P450 3A4 (CYP3A4).[5]

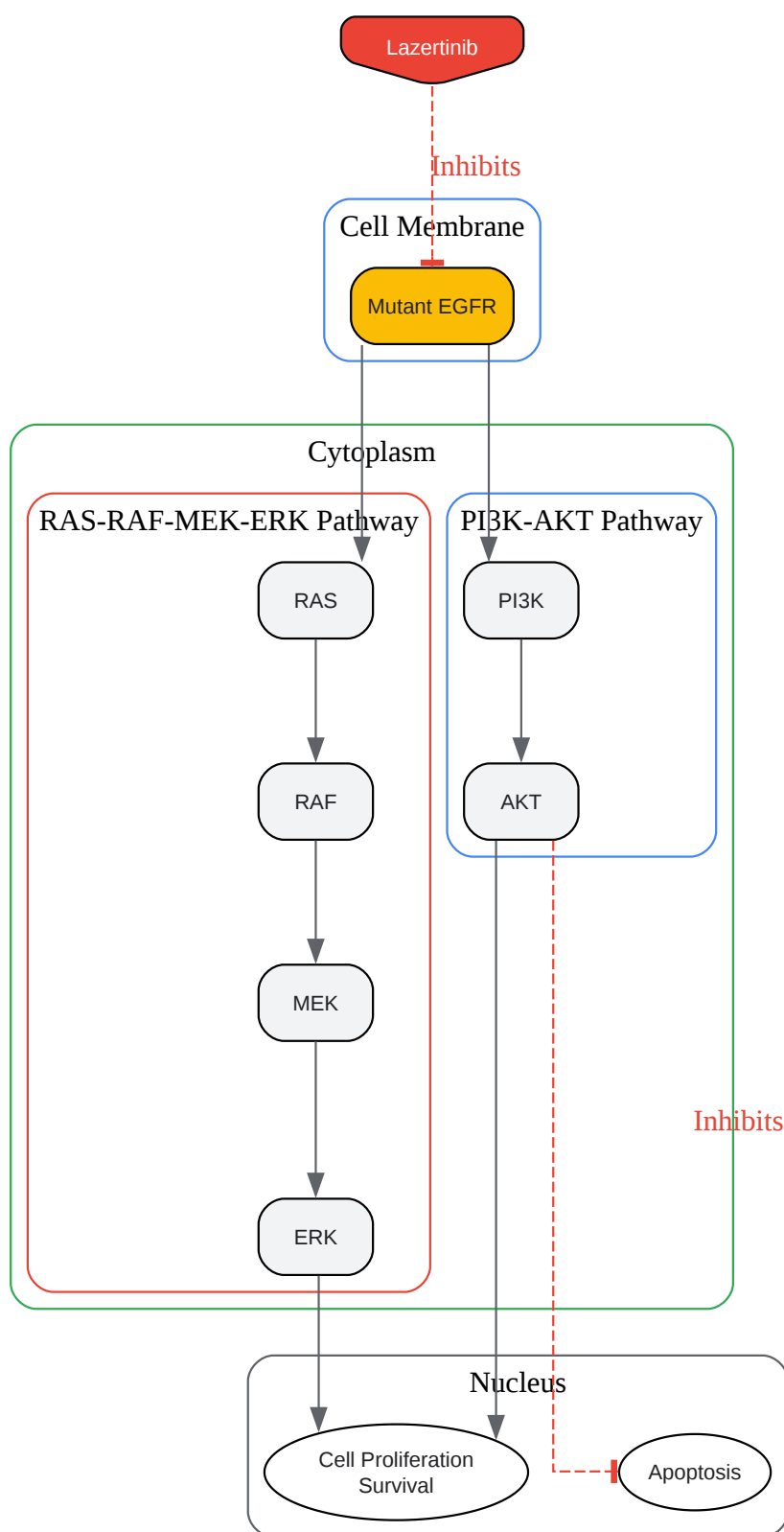
Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of **lazertinib** in animal models are not publicly available. However, based on standard practices for similar tyrosine kinase inhibitors, the following methodologies are likely to have been employed.

General In Vivo Pharmacokinetic Study Design

A typical experimental workflow for assessing the pharmacokinetics of an orally administered drug like **lazertinib** in rodents is depicted below.





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